N-(2-adamantyl)-2-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]acetamide
Description
N-(2-adamantyl)-2-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantyl group, a triazole ring, and a pyrrolidine moiety, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-adamantyl)-2-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c1-23-11-20-22-19(23)16-3-2-4-24(16)10-17(25)21-18-14-6-12-5-13(8-14)9-15(18)7-12/h11-16,18H,2-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONKCRZTNSOTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN2CC(=O)NC3C4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)-2-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the adamantyl and triazole intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the triazole ring is often synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile. The final step involves coupling the adamantyl and triazole intermediates with a pyrrolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-adamantyl)-2-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the adamantyl or pyrrolidine moieties, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(2-adamantyl)-2-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-2-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyrrolidine moiety may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-(2-adamantyl)-2-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]acetamide can be compared with other similar compounds, such as:
N-(2-adamantyl)-2-[2-(1,2,4-triazol-3-yl)pyrrolidin-1-yl]acetamide: Lacks the methyl group on the triazole ring, which may affect its biological activity and chemical properties.
N-(2-adamantyl)-2-[2-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide: Contains a piperidine ring instead of a pyrrolidine ring, potentially altering its binding affinity and pharmacokinetics.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
